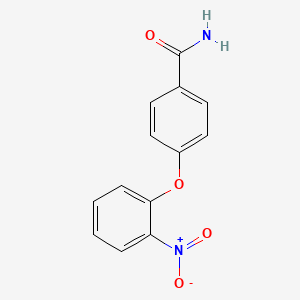

4-(2-Nitrophenoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Nitrophenoxy)benzamide is a chemical compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound has garnered attention due to its unique structure, which includes a nitrophenoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties that make it a valuable candidate for research and development in antiviral and other therapeutic areas .

Métodos De Preparación

The synthesis of 4-(2-Nitrophenoxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Coupling Reaction: The nitrophenol is then coupled with a benzoyl chloride derivative to form the desired benzamide compound.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .

Análisis De Reacciones Químicas

4-(2-Nitrophenoxy)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases .

Aplicaciones Científicas De Investigación

4-(2-Nitrophenoxy)benzamide has been extensively studied for its potential antiviral properties. Research has shown that derivatives of this compound can inhibit deubiquitinase enzymes, which are crucial for the replication of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . This makes it a promising candidate for the development of new antiviral agents.

In addition to its antiviral applications, this compound is also being explored for its potential use in cancer therapy, due to its ability to interfere with specific molecular pathways involved in cell proliferation and survival .

Mecanismo De Acción

The primary mechanism of action of 4-(2-Nitrophenoxy)benzamide involves the inhibition of deubiquitinase enzymes. These enzymes play a critical role in the ubiquitin-proteasome system, which regulates the degradation of proteins within the cell. By inhibiting these enzymes, this compound can disrupt the replication of viruses and potentially interfere with cancer cell growth .

Comparación Con Compuestos Similares

4-(2-Nitrophenoxy)benzamide can be compared to other benzamide derivatives, such as:

4-(4-Nitrophenoxy)benzamide: Similar in structure but with the nitro group in a different position, which can affect its chemical properties and biological activity.

4-(2-Aminophenoxy)benzamide:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Actividad Biológica

4-(2-Nitrophenoxy)benzamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an antiviral and anti-inflammatory agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenoxy group attached to a benzamide core, which contributes to its unique chemical properties. The compound's IUPAC name is this compound, and its molecular formula is C13H10N2O4. The presence of the nitro group is crucial for its biological activity, particularly in relation to enzyme inhibition.

Target Enzymes

The primary biological target of this compound is deubiquitinase (DUB) enzymes. These enzymes play a critical role in protein degradation and regulation, influencing various cellular processes, including viral replication. Inhibition of DUBs has emerged as a promising strategy for antiviral drug development.

Mode of Action

Research indicates that derivatives of this compound are designed to fulfill the pharmacophoric features necessary for DUB inhibitors. The inhibition of DUBs can disrupt the life cycles of several viruses, including:

- Adenovirus

- Herpes Simplex Virus Type 1 (HSV-1)

- Coxsackievirus

- SARS-CoV-2

Antiviral Activity

The antiviral potential of this compound derivatives has been extensively studied. In vitro assays have demonstrated strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against various viruses. Notably, certain derivatives have shown enhanced potency against specific viral strains:

| Compound | Virus | IC50 (μM) |

|---|---|---|

| 8c | Adenovirus | 10.22 |

| 8 | HSV-1 | 20.45 |

| 10 | Coxsackievirus | 30.67 |

| b8 | SARS-CoV-2 | 44.68 |

These findings suggest that structural modifications can significantly enhance the antiviral efficacy of the compound.

Anti-inflammatory Activity

In addition to its antiviral properties, some studies have explored the anti-inflammatory potential of nitro-substituted benzamides, including derivatives similar to this compound. For instance, compounds exhibiting high inhibition capacities on LPS-induced nitric oxide production were identified with IC50 values as low as 3.7 μM , demonstrating promising anti-inflammatory effects without cytotoxicity at tested concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning and nature of substituents on the benzamide core significantly influence biological activity. For example:

- Nitro Group Positioning : Variations in the position of the nitro group can alter binding affinity and selectivity towards DUBs.

- Functional Group Modifications : The introduction of different functional groups can enhance solubility and bioavailability, further improving therapeutic potential.

Case Studies

- Antiviral Screening : A study focused on synthesizing new derivatives of this compound for antiviral applications showed promising results through molecular docking studies followed by in vitro screening against multiple viruses . The most active compounds were identified based on their ability to inhibit viral replication effectively.

- Inflammation Models : Another investigation evaluated the anti-inflammatory properties of nitro-substituted benzamides in RAW264.7 macrophages, highlighting their ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α at low concentrations .

Propiedades

IUPAC Name |

4-(2-nitrophenoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZULVSEXRNJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.